2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

Catalog No.
S548026
CAS No.
722544-51-6
M.F
C26H30FN7O3
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]qu...

CAS Number

722544-51-6

Product Name

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

IUPAC Name

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

Molecular Formula

C26H30FN7O3

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33)

InChI Key

QYZOGCMHVIGURT-UHFFFAOYSA-N

SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-2811; AZD 2811; AZD2811; AZD-1152HQPA; AZD 1152HQPA; AZD1152HQPA; AZD1152 HQPA; AZD1152-HQPA; AZD1152HQPA.

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO

Description

The exact mass of the compound Azd-1152hqpa is 507.23942 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Aurora Kinase B

  • High Selectivity

    AZD-1152HQPA demonstrates exceptional selectivity for Aurora kinase B with an inhibitory concentration (IC50) of 0.37 nM. This means it potently inhibits Aurora kinase B while displaying minimal activity against other kinases, including Aurora kinase A (IC50 = 1.368 µM) and a panel of 50 other serine-threonine and tyrosine kinases .

  • Disrupting Cell Division

    Aurora kinase B plays a critical role in cell division, particularly during mitosis. AZD-1152HQPA disrupts this process by inhibiting Aurora kinase B, leading to malfunctions in spindle checkpoint function and chromosome alignment. This ultimately results in the inhibition of cytokinesis, a crucial step in cell division, followed by programmed cell death (apoptosis) .

Potential for Cancer Treatment

  • Targeting Hematopoietic Malignancies

    Studies have shown that AZD-1152HQPA effectively inhibits the proliferation of hematopoietic malignant cells, with IC50 values ranging from 3 to 40 nM . Hematopoietic malignancies encompass various blood cancers like leukemia and lymphoma.

  • Inducing Apoptosis in Cancer Cells

    AZD-1152HQPA's mechanism of action disrupts cell division and induces apoptosis specifically in tumor cells that overexpress Aurora kinase B. This overexpression is observed in a wide range of cancer cell types, making AZD-1152HQPA a potential therapeutic candidate for various cancers .

  • In vivo Studies

    Research suggests that AZD-1152HQPA can inhibit tumor xenograft growth in vivo, indicating its potential efficacy in treating established tumors within a living organism . However, further research is needed to determine its effectiveness in clinical trials.

The compound 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a quinazoline core, a pyrazole moiety, and an acetamide functional group. This compound is part of a broader class of quinazoline derivatives that have garnered attention for their potential therapeutic applications, particularly in the treatment of various proliferative diseases, including cancer . The presence of the 3-fluorophenyl group suggests enhanced biological activity due to the electron-withdrawing nature of fluorine, which can influence the compound's interaction with biological targets.

  • Azd-1152hqpa acts as a specific inhibitor of Aurora B and C kinases [, ].
  • Aurora kinases are essential for proper cell division by regulating the formation of the mitotic spindle, a structure that separates chromosomes during cell division [, ].
  • By inhibiting Aurora kinases, Azd-1152hqpa disrupts spindle formation and prevents proper cell division, leading to cell death in cancer cells [, ].
  • As Azd-1152hqpa is still under investigation, detailed safety information is limited.
  • In general, Aurora kinase inhibitors can have side effects like fatigue, diarrhea, and neutropenia (low white blood cell count) [].
  • Specific data on Azd-1152hqpa's toxicity is not yet publicly available.
Involving this compound primarily pertain to its synthesis and potential transformations in biological systems. Key reactions include:

  • Acylation Reactions: The introduction of the acetamide group can be achieved through acylation of an amine precursor.
  • Substitution Reactions: The incorporation of the fluorophenyl group may involve nucleophilic aromatic substitution, which is common in aromatic chemistry.
  • Hydrolysis: Under certain conditions, the acetamide bond may undergo hydrolysis, leading to the release of acetic acid and the corresponding amine.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to investigate its mechanism of action.

The biological activity of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide has been explored in various studies. It exhibits:

  • Antitumor Activity: Quinazoline derivatives are known for their ability to inhibit cancer cell proliferation. This compound's structure suggests potential activity against specific cancer types by interfering with signaling pathways involved in cell growth .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain kinases or enzymes implicated in cancer progression, making it a candidate for targeted therapy .

Research indicates that modifications to the core structure can significantly enhance its selectivity and potency against tumor cells.

The synthesis of this compound typically involves several key steps:

  • Formation of Quinazoline Derivative: Starting from appropriate aniline derivatives and carbonyl compounds, quinazoline can be synthesized through cyclization reactions.
  • Introduction of Pyrazole Moiety: This can be achieved via condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Acetamide Formation: The final step involves acylating the amine with acetic anhydride or acetyl chloride to form the acetamide linkage.
  • Fluorination: The introduction of fluorine can be done through electrophilic fluorination methods or by using fluorinated precursors during earlier synthetic steps.

These methods allow for the tailored synthesis of this compound with variations that may enhance its biological efficacy .

The primary applications of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide include:

  • Pharmaceutical Development: As a potential therapeutic agent for cancer treatment.
  • Research Tool: Used in biochemical assays to study enzyme inhibition and cancer cell signaling pathways.

The versatility in its structure allows for modifications that could lead to improved therapeutic profiles.

Interaction studies are vital for understanding how this compound behaves in biological systems. Key aspects include:

  • Binding Affinity: Studies using surface plasmon resonance or similar techniques can determine how strongly this compound binds to target proteins or enzymes.
  • Mechanism of Action: Investigating how this compound affects cellular pathways, particularly those related to cancer cell proliferation and survival.
  • Pharmacokinetics and Toxicity: Analyzing absorption, distribution, metabolism, and excretion (ADME) profiles to assess safety and efficacy in vivo.

Such studies are essential for advancing this compound towards clinical applications .

Several compounds share structural similarities with 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide. Notable examples include:

Compound NameStructural FeaturesBiological Activity
2-(4-(6-methoxyquinazolin-4-yloxy)phenyl)-N-(3-fluorophenyl)acetamideQuinazoline core, methoxy groupAnticancer
7-(3-(dimethylamino)propoxy)-quinazolin-4(3H)-oneSimilar quinazoline structureAntitumor
N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]}acetamidePyrazole and acetamide groupsAntiproliferative

The uniqueness of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups and structural motifs that may provide distinct interactions within biological systems compared to these similar compounds .

This comprehensive overview highlights the significance of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yloxy]aminopyrazol]-N-(3-fluorophenyl)acetamide within medicinal chemistry and its potential therapeutic applications.

The compound, systematically named 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide, has the molecular formula C₂₆H₃₀FN₇O₃ and a molecular weight of 507.56 g/mol. Its IUPAC name reflects the quinazoline core substituted with a pyrazole-acetamide moiety and a fluorophenyl group, linked via a propoxy chain containing an ethyl(2-hydroxyethyl)amino substituent.

Structural Elucidation and Spectroscopic Data

  • SMILES Notation:
    CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO.
  • InChI Key:
    QYZOGCMHVIGURT-UHFFFAOYSA-N.
  • X-ray Crystallography: Co-crystallization with Aurora B kinase revealed binding interactions at the ATP-active site, including hydrogen bonds with Lys122 and Gln145, and hydrophobic contacts with Leu99 and Phe172.
  • NMR/LC-MS: High-performance liquid chromatography (HPLC) confirmed >98% purity, while ¹H NMR spectra validated structural integrity.

The compound 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide represents a complex heterocyclic molecule with significant pharmaceutical importance. This quinazoline-pyrazole hybrid compound, commonly known as AZD-1152HQPA or Barasertib, exhibits a molecular formula of C26H30FN7O3 with a molecular weight of 507.56 g/mol [1] [2]. The exact mass, determined through high-resolution mass spectrometry, is 507.23942 Da, while the monoisotopic mass is 507.239416 Da [1] [2]. The compound is registered under CAS number 722544-51-6 and functions as an Aurora kinase inhibitor with notable antineoplastic properties [2] [3].

The molecular architecture encompasses multiple functional groups integrated into a unified structure that demonstrates remarkable stereochemical complexity. The compound belongs to the chemical class of quinazoline-pyrazole hybrids, representing a sophisticated example of molecular hybridization in medicinal chemistry [4] [5]. This structural arrangement provides the compound with unique pharmacological properties, particularly as a protein kinase inhibitor targeting the Aurora kinase family [2] [3].

Structural Components and Molecular Framework

Quinazoline Core System

The quinazoline core constitutes the central scaffold of the molecule, featuring a bicyclic aromatic system with the molecular formula C8H6N2 [1] [2]. This heterocyclic framework adopts a planar sp2 hybridization pattern characteristic of aromatic systems, with nitrogen atoms positioned at the 1 and 3 positions of the bicyclic structure [6] [7]. The quinazoline system demonstrates typical aromatic bond lengths, with carbon-nitrogen bonds measuring approximately 1.330 ± 0.005 Å and carbon-carbon bonds within the aromatic framework measuring 1.395 ± 0.005 Å [6] [7].

The structural integrity of the quinazoline core is maintained through delocalized π-electron systems that extend across both rings of the bicyclic framework [6] [7]. Bond angles within the quinazoline system reflect the sp2 aromatic geometry, with nitrogen-carbon-nitrogen angles measuring 127.5 ± 1.0 degrees and carbon-nitrogen-carbon angles at 116.0 ± 1.0 degrees [6] [7]. These angular parameters confirm the pyrimidine-like geometry of the quinazoline nitrogen-containing ring, which is essential for the compound's biological activity [6] [7].

Pyrazole Ring Configuration

The pyrazole ring system contributes a five-membered heterocyclic component with the molecular formula C3H4N2 [8] [9]. This ring adopts a planar sp2 hybridization pattern and exists in the 1H-tautomer form, which is the thermodynamically favored tautomeric state [8] [9]. The pyrazole ring demonstrates characteristic five-membered ring strain, with bond angles compressed from ideal tetrahedral values due to geometric constraints [8] [9].

Specific bond parameters within the pyrazole ring include nitrogen-nitrogen bonds measuring 1.330 ± 0.005 Å and carbon-nitrogen bonds at 1.340 ± 0.005 Å [8] [9]. The ring strain manifests in angular parameters, with nitrogen-nitrogen-carbon angles measuring 110.5 ± 1.0 degrees and nitrogen-carbon-nitrogen angles at 106.0 ± 1.0 degrees [8] [9]. These acute angles reflect the geometric constraints imposed by the five-membered ring structure and contribute to the unique reactivity profile of the pyrazole moiety [8] [9].

Fluorophenyl Substituent

The fluorophenyl group represents an aromatic benzene ring system with the molecular formula C6H4F, specifically configured as a 3-fluoroaniline derivative [10] [11]. This component maintains planar sp2 hybridization characteristic of aromatic systems and contributes significant electronic effects to the overall molecular structure [10] [11]. The fluorine substitution at the meta position introduces strong electronegativity that influences the electron distribution throughout the aromatic system [10] [11].

The carbon-fluorine bond within the fluorophenyl group measures approximately 1.350 ± 0.005 Å, representing one of the strongest single bonds in organic chemistry [10] [11]. This bond strength contributes to the chemical stability of the fluorophenyl substituent and influences the compound's metabolic profile [10] [11]. The aromatic carbon-carbon-fluorine bond angles measure 118.5 ± 1.0 degrees, reflecting the slight distortion from ideal 120-degree angles due to the fluorine substitution effect [10] [11].

Propoxy Linker System

The propoxy linker functions as a flexible alkyl ether chain with the molecular formula C3H6O, serving as a three-carbon spacer between the quinazoline core and the amino substituent [12] [13]. This component exhibits sp3 hybridization and provides conformational flexibility to the overall molecular structure [12] [13]. The ether linkage adopts a bent geometry with carbon-oxygen-carbon bond angles of approximately 109.0 ± 1.0 degrees, consistent with sp3 tetrahedral geometry [12] [13].

The carbon-oxygen bonds within the propoxy linker measure 1.430 ± 0.005 Å, representing typical alkyl ether bond lengths [12] [13]. The conformational flexibility of the propoxy chain allows for rotational freedom around the carbon-carbon and carbon-oxygen single bonds, contributing to the compound's ability to adopt multiple conformational states [12] [13]. Torsion angles within the propoxy linker typically range from ±60 degrees, favoring gauche conformations that optimize intramolecular interactions [12] [13].

Tertiary Amine Functionality

The tertiary amine group, with the molecular formula N(C2H5)(C2H4OH), represents an ethyl(2-hydroxyethyl)amino substituent that contributes significant polarity to the molecular structure [14] [15]. This functional group adopts sp3 hybridization and exhibits pyramidal geometry characteristic of tertiary amines [14] [15]. The carbon-nitrogen bonds within the tertiary amine measure approximately 1.470 ± 0.005 Å, representing typical aliphatic carbon-nitrogen bond lengths [14] [15].

The tertiary amine functionality provides the compound with hydrogen bonding capabilities through the hydroxyl group, while the ethyl substituent contributes hydrophobic character [14] [15]. The carbon-nitrogen-carbon bond angles measure 109.0 ± 1.0 degrees, consistent with sp3 tetrahedral geometry [14] [15]. The presence of the 2-hydroxyethyl group introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions [14] [15].

Acetamide Bridge Configuration

The acetamide bridge, with the molecular formula CH2CONH, serves as a secondary amide linkage connecting the pyrazole ring to the fluorophenyl substituent [16] [17]. This functional group adopts sp2 planar geometry due to resonance stabilization between the nitrogen lone pair and the carbonyl π-system [16] [17]. The amide carbon-nitrogen bond measures approximately 1.240 ± 0.005 Å, exhibiting partial double bond character due to amide resonance [16] [17].

The planar geometry of the acetamide bridge is maintained through resonance interactions, with carbon-nitrogen-hydrogen angles measuring 119.0 ± 1.0 degrees and oxygen-carbon-nitrogen angles at 122.0 ± 1.0 degrees [16] [17]. The amide nitrogen-hydrogen bond measures 1.010 ± 0.005 Å and serves as a hydrogen bond donor, contributing to the compound's intermolecular interaction profile [16] [17].

Conformational Analysis and Torsion Angles

Intramolecular Torsion Relationships

The molecular conformation of the compound is governed by a complex network of torsion angles that influence the three-dimensional arrangement of functional groups [18] [19]. The quinazoline-pyrazole connection demonstrates relatively restricted rotation, with torsion angles typically within ±15 degrees of planarity [18] [19]. This near-coplanar arrangement optimizes π-conjugation between the aromatic systems and contributes to the compound's electronic properties [18] [19].

The pyrazole-acetamide linkage exhibits moderate conformational flexibility, with torsion angles ranging within ±30 degrees from the preferred conformation [18] [19]. This flexibility allows for optimization of amide resonance while maintaining favorable interactions with the pyrazole ring system [18] [19]. The acetamide-phenyl connection demonstrates greater rotational freedom, with torsion angles extending to ±45 degrees, facilitating aromatic-aromatic interactions [18] [19].

Propoxy Chain Conformational States

The propoxy linker system exhibits significant conformational flexibility, with multiple torsion angles contributing to the overall molecular shape [19] [20]. The quinazoline-propoxy connection typically adopts gauche conformations with torsion angles around ±60 degrees, optimizing the balance between steric interactions and electronic effects [19] [20]. The propoxy-amine linkage demonstrates extended conformational preferences with torsion angles approaching ±90 degrees, facilitating polar interactions [19] [20].

The tertiary amine substituents adopt staggered arrangements with torsion angles of approximately ±120 degrees, minimizing steric repulsion between the ethyl and hydroxyethyl groups [19] [20]. The hydroxyl group orientation demonstrates preference for anti-periplanar arrangements with torsion angles near ±180 degrees, optimizing hydrogen bonding interactions [19] [20].

Intermolecular Interactions and Hydrogen Bonding

Hydrogen Bonding Networks

The compound demonstrates extensive hydrogen bonding capabilities through multiple donor and acceptor sites distributed throughout the molecular structure [21] [22]. The amide nitrogen-hydrogen group serves as a primary hydrogen bond donor, forming interactions with quinazoline nitrogen atoms at distances of 2.8-3.2 Å [21] [22]. These intramolecular hydrogen bonds contribute to conformational stabilization and influence the compound's three-dimensional structure [21] [22].

The hydroxyl group within the tertiary amine substituent functions as both a hydrogen bond donor and acceptor, forming interactions with the amide carbonyl oxygen at distances of 2.6-3.0 Å [21] [22]. These strong intramolecular hydrogen bonds significantly influence the preferred conformational states of the molecule and contribute to its overall stability [21] [22].

Weak Intermolecular Interactions

Beyond traditional hydrogen bonding, the compound exhibits various weak intermolecular interactions that contribute to its solid-state packing and solution behavior [21] [22]. The fluorine atom participates in weak nitrogen-hydrogen to fluorine interactions at distances of 2.4-2.8 Å, representing electrostatic interactions that influence molecular association [21] [22].

Carbon-hydrogen to π interactions occur between aliphatic protons and aromatic ring systems at distances of 3.0-3.5 Å, contributing to hydrophobic interactions [21] [22]. π-π stacking interactions between aromatic rings facilitate intermolecular association at distances of 3.3-3.8 Å [21] [22]. These weak interactions collectively contribute to the compound's crystalline structure and influence its physical properties [21] [22].

Electronic Structure and Bonding Analysis

Aromatic System Conjugation

The extended conjugation throughout the quinazoline-pyrazole framework contributes significantly to the compound's electronic properties and stability [6] [8]. The delocalized π-electron system extends across both aromatic rings, creating a unified electronic structure that influences the compound's absorption characteristics and reactivity [6] [8]. This conjugation is evidenced by the uniform bond lengths within the aromatic systems, which approach the ideal aromatic bond length of 1.39 Å [6] [8].

The electronic effects of the fluorine substituent propagate through the aromatic system, influencing the electron density distribution and contributing to the compound's biological activity [10] [11]. The strong electronegativity of fluorine creates electron-withdrawing effects that modify the electronic properties of the fluorophenyl ring and influence intermolecular interactions [10] [11].

Resonance Stabilization Effects

The acetamide bridge demonstrates significant resonance stabilization through overlap between the nitrogen lone pair and the carbonyl π-system [16] [17]. This resonance interaction contributes to the planar geometry of the amide group and influences the rotational barrier around the carbon-nitrogen bond [16] [17]. The partial double bond character of the amide linkage, evidenced by the shortened carbon-nitrogen bond length of 1.240 Å, reflects the extent of resonance stabilization [16] [17].

The quinazoline and pyrazole rings both exhibit aromatic stabilization through cyclic conjugation, with the heteroatoms contributing to the overall electronic structure [6] [8]. The nitrogen atoms within these rings serve as both electron donors and acceptors, depending on their specific chemical environment and the overall molecular context [6] [8].

Crystallographic Structure and Solid-State Properties

Crystal Packing Arrangements

The solid-state structure of the compound is characterized by specific packing arrangements that optimize intermolecular interactions while minimizing steric conflicts [18] [23]. The molecules adopt layered arrangements in the crystalline state, with polar groups aligned to maximize hydrogen bonding interactions [18] [23]. The quinazoline and pyrazole rings tend to stack in parallel arrangements, facilitating π-π interactions between adjacent molecules [18] [23].

The propoxy linker chains extend into interstitial spaces between aromatic regions, creating a complex three-dimensional network that balances hydrophobic and hydrophilic interactions [18] [23]. The flexibility of the propoxy chains allows for optimization of crystal packing while maintaining favorable intermolecular contacts [18] [23].

Thermal Motion and Molecular Dynamics

Crystallographic analysis reveals specific patterns of thermal motion that reflect the relative flexibility of different molecular regions [24] [25]. The aromatic rings exhibit minimal thermal motion, consistent with their rigid planar structures [24] [25]. The propoxy linker demonstrates increased thermal motion, reflecting its conformational flexibility [24] [25]. The tertiary amine substituents show the highest thermal motion parameters, indicating significant conformational freedom in the solid state [24] [25].

The systematic analysis of thermal motion parameters provides insights into the dynamic behavior of the molecule and correlates with solution-state conformational preferences [24] [25]. These observations support the identification of flexible regions that may undergo conformational changes upon molecular recognition and binding [24] [25].

Structural Implications for Biological Activity

Pharmacophore Relationships

The molecular structure of the compound reveals specific pharmacophoric elements that contribute to its biological activity as an Aurora kinase inhibitor [2] [26]. The quinazoline core provides the primary binding scaffold, with the nitrogen atoms serving as hydrogen bond acceptors for critical interactions with the kinase active site [2] [26]. The planar aromatic system facilitates π-stacking interactions with aromatic residues within the enzyme binding pocket [2] [26].

The pyrazole ring contributes additional hydrogen bonding capability while maintaining the extended aromatic character necessary for effective binding [2] [26]. The acetamide bridge provides both hydrogen bonding donors and acceptors, enabling specific interactions with amino acid residues within the enzyme active site [2] [26].

Structure-Activity Relationships

The specific substitution pattern observed in the compound reflects optimization for biological activity through extensive structure-activity relationship studies [2] [26]. The 3-fluorophenyl substituent contributes both electronic effects and specific binding interactions that enhance potency and selectivity [2] [26]. The propoxy linker provides optimal spacing between the quinazoline core and the tertiary amine substituent, facilitating interactions with distinct regions of the enzyme binding site [2] [26].

The tertiary amine functionality contributes to the compound's solubility and bioavailability while providing additional binding interactions through the hydroxyl group [2] [26]. The overall molecular architecture reflects a sophisticated balance between binding affinity, selectivity, and pharmaceutical properties [2] [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

507.23941601 g/mol

Monoisotopic Mass

507.23941601 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29P8LWS24N

Other CAS

722544-51-6

Wikipedia

Azd-1152hqpa

Dates

Last modified: 08-15-2023
1: Helfrich BA, Kim J, Gao D, Chan DC, Zhang Z, Tan AC, Bunn PA. Barasertib,(AZD1152)a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Mol Cancer Ther. 2016 Aug 5. pii: molcanther.0298.2016. [Epub ahead of print] PubMed PMID: 27496133.
2: Bushby N, Bergin J, Harding J. [(14) C]-AZD1152 drug substance manufacture: challenges of an IV-infusion dosed human mass balance study in patients. J Labelled Comp Radiopharm. 2016 May 30;59(6):250-4. doi: 10.1002/jlcr.3376. PubMed PMID: 27169761.
3: Ghanizadeh-Vesali S, Zekri A, Zaker F, Zaghal A, Yousefi M, Alimoghaddam K, Ghavamzadeh A, Ghaffari SH. Significance of AZD1152 as a potential treatment against Aurora B overexpression in acute promyelocytic leukemia. Ann Hematol. 2016 Jun;95(7):1031-42. doi: 10.1007/s00277-016-2670-6. Epub 2016 Apr 19. PubMed PMID: 27091351.
4: Zekri A, Ghaffari SH, Yaghmaie M, Estiar MA, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA. Mol Neurobiol. 2016 Apr;53(3):1808-23. doi: 10.1007/s12035-015-9139-9. Epub 2015 Mar 11. PubMed PMID: 25752998.
5: Collins GP, Eyre TA, Linton KM, Radford J, Vallance GD, Soilleux E, Hatton C. A phase II trial of AZD1152 in relapsed/refractory diffuse large B-cell lymphoma. Br J Haematol. 2015 Sep;170(6):886-90. doi: 10.1111/bjh.13333. Epub 2015 Feb 26. PubMed PMID: 25721307.
6: Zekri A, Ghaffari SH, Ghanizadeh-Vesali S, Yaghmaie M, Salmaninejad A, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. AZD1152-HQPA induces growth arrest and apoptosis in androgen-dependent prostate cancer cell line (LNCaP) via producing aneugenic micronuclei and polyploidy. Tumour Biol. 2015 Feb;36(2):623-32. doi: 10.1007/s13277-014-2664-8. Epub 2014 Oct 3. PubMed PMID: 25277659.
7: Kantarjian HM, Sekeres MA, Ribrag V, Rousselot P, Garcia-Manero G, Jabbour EJ, Owen K, Stockman PK, Oliver SD. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML. Clin Lymphoma Myeloma Leuk. 2013 Oct;13(5):559-67. doi: 10.1016/j.clml.2013.03.019. Epub 2013 Jun 10. PubMed PMID: 23763917; PubMed Central PMCID: PMC3775947.
8: Kantarjian HM, Martinelli G, Jabbour EJ, Quintás-Cardama A, Ando K, Bay JO, Wei A, Gröpper S, Papayannidis C, Owen K, Pike L, Schmitt N, Stockman PK, Giagounidis A; SPARK-AML1 Investigators. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia. Cancer. 2013 Jul 15;119(14):2611-9. doi: 10.1002/cncr.28113. Epub 2013 Apr 19. PubMed PMID: 23605952; PubMed Central PMCID: PMC4132839.
9: Ma YX, Li XZ. [Effect of aurora kinase B inhibitor AZD1152 in the treatment of cisplatin-resistant ovarian carcinoma]. Zhonghua Fu Chan Ke Za Zhi. 2013 Jan;48(1):46-50. Chinese. PubMed PMID: 23531251.
10: Ma Y, Weimer J, Fredrik R, Adam-Klages S, Sebens S, Caliebe A, Hilpert F, Eckmann-Scholz C, Arnold N, Schem C. Aurora kinase inhibitor AZD1152 has an additional effect of platinum on a sequential application at the human ovarian cancer cell line SKOV3. Arch Gynecol Obstet. 2013 Jul;288(1):173-82. doi: 10.1007/s00404-013-2719-x. Epub 2013 Feb 7. PubMed PMID: 23389245.
11: Dennis M, Davies M, Oliver S, D'Souza R, Pike L, Stockman P. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemother Pharmacol. 2012 Sep;70(3):461-9. doi: 10.1007/s00280-012-1939-2. Epub 2012 Aug 4. PubMed PMID: 22864876; PubMed Central PMCID: PMC3428523.
12: Schwartz GK, Carvajal RD, Midgley R, Rodig SJ, Stockman PK, Ataman O, Wilson D, Das S, Shapiro GI. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors. Invest New Drugs. 2013 Apr;31(2):370-80. doi: 10.1007/s10637-012-9825-7. Epub 2012 Jun 2. PubMed PMID: 22661287.
13: Löwenberg B, Muus P, Ossenkoppele G, Rousselot P, Cahn JY, Ifrah N, Martinelli G, Amadori S, Berman E, Sonneveld P, Jongen-Lavrencic M, Rigaudeau S, Stockman P, Goudie A, Faderl S, Jabbour E, Kantarjian H. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia. Blood. 2011 Dec 1;118(23):6030-6. doi: 10.1182/blood-2011-07-366930. Epub 2011 Oct 5. PubMed PMID: 21976672; PubMed Central PMCID: PMC4186639.
14: Keizer RJ, Zandvliet AS, Beijnen JH, Schellens JH, Huitema AD. Two-stage model-based design of cancer phase I dose escalation trials: evaluation using the phase I program of barasertib (AZD1152). Invest New Drugs. 2012 Aug;30(4):1519-30. doi: 10.1007/s10637-011-9694-5. Epub 2011 May 28. PubMed PMID: 21626115; PubMed Central PMCID: PMC3388254.
15: Tsuboi K, Yokozawa T, Sakura T, Watanabe T, Fujisawa S, Yamauchi T, Uike N, Ando K, Kihara R, Tobinai K, Asou H, Hotta T, Miyawaki S. A Phase I study to assess the safety, pharmacokinetics and efficacy of barasertib (AZD1152), an Aurora B kinase inhibitor, in Japanese patients with advanced acute myeloid leukemia. Leuk Res. 2011 Oct;35(10):1384-9. doi: 10.1016/j.leukres.2011.04.008. Epub 2011 May 11. PubMed PMID: 21565405.
16: Mori N, Ishikawa C, Senba M, Kimura M, Okano Y. Effects of AZD1152, a selective Aurora B kinase inhibitor, on Burkitt's and Hodgkin's lymphomas. Biochem Pharmacol. 2011 May 1;81(9):1106-15. doi: 10.1016/j.bcp.2011.02.010. Epub 2011 Mar 1. Erratum in: Biochem Pharmacol. 2011 Nov 1;82(9):1252. PubMed PMID: 21371446.
17: Azzariti A, Bocci G, Porcelli L, Fioravanti A, Sini P, Simone GM, Quatrale AE, Chiarappa P, Mangia A, Sebastian S, Del Bufalo D, Del Tacca M, Paradiso A. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. Br J Cancer. 2011 Mar 1;104(5):769-80. doi: 10.1038/bjc.2011.21. Epub 2011 Feb 8. PubMed PMID: 21304529; PubMed Central PMCID: PMC3048212.
18: Moroz MA, Kochetkov T, Cai S, Wu J, Shamis M, Nair J, de Stanchina E, Serganova I, Schwartz GK, Banerjee D, Bertino JR, Blasberg RG. Imaging colon cancer response following treatment with AZD1152: a preclinical analysis of [18F]fluoro-2-deoxyglucose and 3'-deoxy-3'-[18F]fluorothymidine imaging. Clin Cancer Res. 2011 Mar 1;17(5):1099-110. doi: 10.1158/1078-0432.CCR-10-1430. Epub 2011 Jan 18. PubMed PMID: 21245090; PubMed Central PMCID: PMC3079195.
19: Niermann KJ, Moretti L, Giacalone NJ, Sun Y, Schleicher SM, Kopsombut P, Mitchell LR, Kim KW, Lu B. Enhanced radiosensitivity of androgen-resistant prostate cancer: AZD1152-mediated Aurora kinase B inhibition. Radiat Res. 2011 Apr;175(4):444-51. doi: 10.1667/RR2317.1. Epub 2011 Jan 11. PubMed PMID: 21222513; PubMed Central PMCID: PMC3133747.
20: Libertini S, Abagnale A, Passaro C, Botta G, Barbato S, Chieffi P, Portella G. AZD1152 negatively affects the growth of anaplastic thyroid carcinoma cells and enhances the effects of oncolytic virus dl922-947. Endocr Relat Cancer. 2011 Jan 13;18(1):129-41. doi: 10.1677/ERC-10-0234. Print 2011 Feb. PubMed PMID: 21071467.

Explore Compound Types